4,4-Dimethylpiperidine-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethylpiperidine-1-carbonyl chloride is a chemical compound with the molecular formula C8H14ClNO and a molecular weight of 175.66 g/mol. It is a derivative of piperidine, featuring a carbonyl chloride group attached to the nitrogen atom of the piperidine ring, and two methyl groups at the 4-position of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Dimethylpiperidine-1-carbonyl chloride can be synthesized through the reaction of 4,4-dimethylpiperidine with phosgene (COCl2) under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions, and is conducted at low temperatures to control the reactivity of phosgene.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and safety. The process would be scaled up, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethylpiperidine-1-carbonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or esters.
Reduction: Reduction reactions can convert the carbonyl chloride group to a carboxylic acid or alcohol.
Substitution: Nucleophilic substitution reactions can replace the chloride atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Amides and esters from oxidation reactions.
Carboxylic acids and alcohols from reduction reactions.
Various substituted piperidines from nucleophilic substitution reactions.
Scientific Research Applications
4,4-Dimethylpiperidine-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biological molecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of various drugs, including those with potential therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,4-Dimethylpiperidine-1-carbonyl chloride exerts its effects depends on the specific application. In organic synthesis, it typically acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved would vary based on the specific reaction conditions and the nature of the nucleophile.
Comparison with Similar Compounds
Piperidine-1-carbonyl chloride
3,3-Dimethylpiperidine-1-carbonyl chloride
N-Methylpiperidine-1-carbonyl chloride
This compound's unique structure and reactivity profile make it a valuable tool in various scientific and industrial applications. Its versatility in chemical reactions and potential for creating new compounds highlight its importance in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4,4-dimethylpiperidine-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c1-8(2)3-5-10(6-4-8)7(9)11/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWLGZRDERFNRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.